2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a complex organic compound that features an indole ring, a pyridine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-carboxaldehyde with pyridine-2-yl-azetidine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Both the indole and pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole and pyridine rings can bind to various enzymes and receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the pyridine and azetidine rings, resulting in different biological activities.
N-(1-(pyridin-2-yl)azetidin-3-yl)acetamide: Lacks the indole ring, leading to variations in its chemical reactivity and biological effects.
Uniqueness
The presence of the indole, pyridine, and azetidine rings in 2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide makes it unique compared to other similar compounds. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O/c23-18(9-13-10-20-16-6-2-1-5-15(13)16)21-14-11-22(12-14)17-7-3-4-8-19-17/h1-8,10,14,20H,9,11-12H2,(H,21,23) |
InChI Key |
GPDQQIDQFWHVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.